molecular formula C17H21N5O3 B2578908 N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 952858-40-1

N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2578908
CAS No.: 952858-40-1
M. Wt: 343.387
InChI Key: YVNCKLHDKGPRGM-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a butan-2-yl group, a methoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenylhydrazine with a suitable diketone can lead to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[2,1-c][1,2,4]triazine core with various substituents that contribute to its biological activity. The presence of the methoxyphenyl group enhances lipophilicity and may influence interactions with biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. It has been shown to inhibit certain enzyme activities and modulate signal transduction pathways. This activity is likely mediated through binding interactions that alter the conformation or function of target proteins.

Biological Activity Overview

The compound has demonstrated a range of biological activities:

  • Antimicrobial Activity : Studies indicate that it exhibits significant antibacterial and antifungal properties. For instance, it has been tested against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.
  • Enzyme Inhibition : It has been reported to inhibit cholinesterase enzymes which are critical in neurotransmission. This property suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of the compound against multiple pathogens. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against both Gram-positive and Gram-negative bacteria. The results showed MIC values ranging from 0.01 to 0.05 mg/mL for various strains tested.
    OrganismMIC (mg/mL)
    Escherichia coli0.02
    Staphylococcus aureus0.01
    Candida albicans0.03
  • Cholinesterase Inhibition : In vitro assays demonstrated that the compound effectively inhibited acetylcholinesterase activity with an IC50 value of approximately 0.5 µM. This suggests potential therapeutic applications in conditions like Alzheimer's disease where cholinesterase inhibitors are beneficial.

Research Findings

Recent research has highlighted the compound's potential in drug development due to its unique scaffold which allows for further modifications to enhance activity or reduce toxicity. The synthesis pathways explored include cyclization reactions that yield derivatives with varied biological profiles.

Synthesis Pathways

The synthesis typically involves multi-step reactions starting from readily available precursors:

  • Cyclization Reaction : The reaction of 4-methoxyphenylhydrazine with diketones leads to the formation of the imidazo[2,1-c][1,2,4]triazine structure.
  • Functional Group Modifications : Subsequent reactions can introduce different functional groups to optimize biological activity.

Properties

IUPAC Name

N-butan-2-yl-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-4-11(2)18-15(23)14-16(24)22-10-9-21(17(22)20-19-14)12-5-7-13(25-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNCKLHDKGPRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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